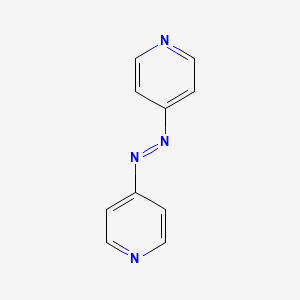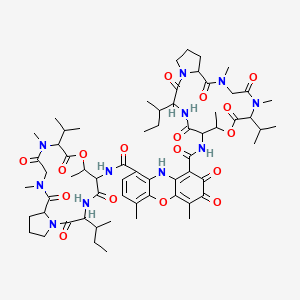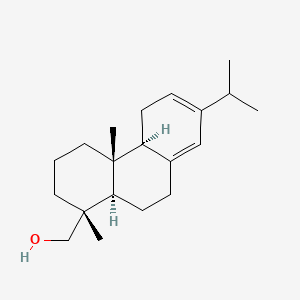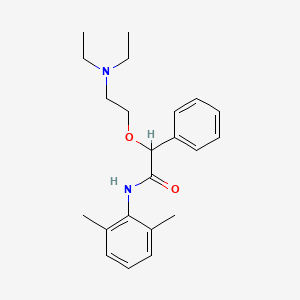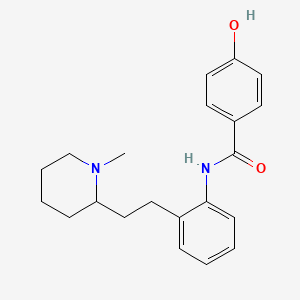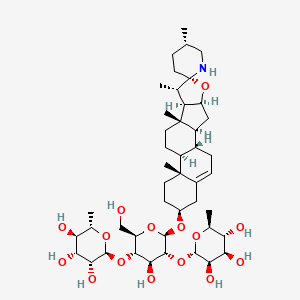
β-Solamarine
Vue d'ensemble
Description
beta-Solamarine is a natural product found in Solanum iopetalum, Solanum aculeastrum, and other organisms with data available.
Applications De Recherche Scientifique
Pharmacologie
β-Solamarine: a été étudiée pour son potentiel dans le traitement du carcinome hépatocellulaire (CHC). Il a été démontré qu’elle induit l’apoptose et l’autophagie dans les cellules de CHC, potentiellement par l’inhibition des voies de signalisation LIF/miR-192-5p/CYR61/Akt . Cela suggère un rôle pour la this compound en tant que médicament candidat dans les futurs traitements du CHC.
Agriculture
En agriculture, la this compound est d’intérêt en raison de sa présence dans des plantes comme Solanum tuberosum (pomme de terre). Elle fait partie des glyco-alcaloïdes stéroïdiens qui servent de protection chimique contre les agents pathogènes des plantes et les herbivores. Cependant, en raison de sa nature toxique, le contrôle de ses niveaux est crucial pour la qualité et la commercialisation des cultures .
Biochimie
Biochimiquement, la this compound est impliquée dans la voie biosynthétique des glyco-alcaloïdes solanidaniques. Une enzyme clé identifiée, DPS (Dioxygénèse pour la synthèse de la solanidane de la pomme de terre), catalyse la réorganisation de l’anneau de la spirosolane en solanidane, ce qui est crucial pour la biosynthèse de composés comme la this compound dans les pommes de terre .
Science alimentaire
Le rôle de la this compound en science alimentaire est important en raison de son impact sur la qualité nutritionnelle des aliments. En tant que composant des glyco-alcaloïdes stéroïdiens présents dans les cultures de base comme les pommes de terre et les tomates, elle est associée à l’amertume et à la toxicité. Ses niveaux doivent être gérés pour assurer la sécurité alimentaire .
Science de l’environnement
Les études environnementales ont mis en évidence l’importance de la this compound dans le contexte de l’adaptation des plantes à l’environnement. Son rôle de protection chimique aide les plantes à survivre à divers stress environnementaux, notamment les attaques microbiennes et l’herbivorie .
Science des matériaux
Bien qu’il existe peu d’informations directes sur la this compound en science des matériaux, ses propriétés structurelles en tant qu’alcaloïde stéroïdien pourraient être d’intérêt pour le développement de matériaux bioactifs, en particulier ceux dérivés de composés naturels ayant des applications thérapeutiques potentielles .
Recherche clinique
La this compound est explorée en recherche clinique pour son potentiel thérapeutique. Des études ont rapporté ses avantages pharmacologiques, y compris des effets antibiotiques, antiviraux et anti-inflammatoires. Le défi consiste à traduire ces résultats en développement clinique .
Toxicologie
En toxicologie, l’accent est mis sur la compréhension des effets indésirables de la this compound. En raison de sa présence dans les cultures alimentaires, ses propriétés antinutritionnelles peuvent affecter négativement la qualité et la sécurité des aliments. La recherche vise à atténuer ces effets tout en préservant ses rôles protecteurs dans les plantes .
Mécanisme D'action
Target of Action
Beta-Solamarine, a steroidal alkaloid, has been found to interact with several targets in the body. The primary targets include Leukemia Inhibitory Factor (LIF) , microRNA-192-5p (miR-192-5p) , Cysteine-rich angiogenic inducer 61 (CYR61) , and Protein kinase B (Akt) . These targets play crucial roles in various cellular processes, including cell proliferation, apoptosis, and autophagy .
Mode of Action
Beta-Solamarine exerts its effects by interacting with its targets and inducing changes in cellular processes. It inhibits the proliferation of hepatocellular carcinoma (HCC) cells and effectively induces HCC cell apoptosis and autophagy . Mechanistically, the oncogenic factor LIF is aberrantly elevated in HCC tissues and down-regulated by Beta-Solamarine in HCC cells . The overexpression of LIF could restore the anti-HCC effects of Beta-Solamarine via the miR-192-5p/CYR61/Akt signaling pathways .
Biochemical Pathways
Beta-Solamarine affects several biochemical pathways. The most significant one is the LIF/miR-192-5p/CYR61/Akt signaling pathway . By inhibiting this pathway, Beta-Solamarine induces apoptosis and autophagy in hepatocellular carcinoma cells . Other pathways that interact with Beta-Solamarine include apoptosis, platinum drug resistance, and programmed cell death .
Result of Action
The molecular and cellular effects of Beta-Solamarine’s action are significant. It has been shown to decrease the viability and proliferation of HCC cells, increase the apoptotic and autophagic ratio, and slow tumor growth . In addition, it promotes apoptosis and autophagy in vivo .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Beta-Solamarine plays a significant role in biochemical reactions, particularly in the context of plant defense mechanisms. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme dioxygenase, which is involved in the biosynthesis of steroidal glycoalkaloids. Dioxygenase catalyzes the ring-rearrangement from spirosolane to solanidane, a crucial step in the formation of beta-Solamarine . Additionally, beta-Solamarine interacts with glycosyltransferases, which attach sugar moieties to the aglycone part of the molecule, enhancing its solubility and bioactivity.
Cellular Effects
Beta-Solamarine exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In plant cells, beta-Solamarine acts as a deterrent to herbivores by disrupting their digestive processes. In mammalian cells, beta-Solamarine has been observed to modulate inflammatory responses and exhibit cytotoxic effects against certain cancer cell lines . These effects are mediated through the alteration of cell signaling pathways, including the inhibition of the NF-κB pathway and the activation of apoptotic pathways.
Molecular Mechanism
The molecular mechanism of beta-Solamarine involves its interaction with various biomolecules. Beta-Solamarine binds to cell membrane receptors, leading to the activation or inhibition of downstream signaling pathways. It also interacts with enzymes, such as acetylcholinesterase, inhibiting their activity and leading to the accumulation of neurotransmitters in synaptic clefts . This inhibition can result in neurotoxic effects, which are part of its defense mechanism in plants. Additionally, beta-Solamarine can induce changes in gene expression by modulating transcription factors and epigenetic markers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Solamarine can change over time. The stability and degradation of beta-Solamarine are influenced by various factors, including pH, temperature, and the presence of other compounds. Studies have shown that beta-Solamarine is relatively stable under acidic conditions but can degrade under alkaline conditions . Long-term exposure to beta-Solamarine in in vitro and in vivo studies has demonstrated its potential to cause chronic toxicity and disrupt cellular functions over time.
Dosage Effects in Animal Models
The effects of beta-Solamarine vary with different dosages in animal models. At low doses, beta-Solamarine may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic effects, including gastrointestinal disturbances, neurotoxicity, and hepatotoxicity . Threshold effects have been observed, where the compound’s bioactivity significantly changes at certain concentration levels. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
Beta-Solamarine is involved in several metabolic pathways, particularly those related to steroidal glycoalkaloid biosynthesis. It interacts with enzymes such as dioxygenase and glycosyltransferases, which play crucial roles in its formation and modification . Beta-Solamarine can also affect metabolic flux by altering the levels of metabolites involved in primary and secondary metabolism. These interactions can influence the overall metabolic profile of the organism.
Transport and Distribution
The transport and distribution of beta-Solamarine within cells and tissues involve various transporters and binding proteins. In plants, beta-Solamarine is transported to different tissues through the vascular system, where it accumulates in specific organs such as leaves and tubers . In mammalian systems, beta-Solamarine can be absorbed through the gastrointestinal tract and distributed to various organs, including the liver, kidneys, and brain. The compound’s localization and accumulation are influenced by its interactions with transport proteins and cellular membranes.
Subcellular Localization
Beta-Solamarine’s subcellular localization is critical for its activity and function. In plant cells, beta-Solamarine is often localized in vacuoles, where it can be sequestered away from cellular machinery to prevent autotoxicity . In mammalian cells, beta-Solamarine can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its bioactive effects. Targeting signals and post-translational modifications play a role in directing beta-Solamarine to these compartments.
Propriétés
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20-,21-,22-,24-,25+,26-,27-,28-,29+,30-,31-,32-,33+,34+,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWUSSKCCUMJHO-SXCAMOPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601104299 | |
| Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601104299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3671-38-3 | |
| Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Solamarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601104299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Beta-Solamarine and what is its known biological activity?
A1: Beta-Solamarine is a natural compound found in Solanum dulcamara (bittersweet nightshade), a plant traditionally used for treating cancers and warts. Research shows that Beta-Solamarine exhibits tumor-inhibitory activity against Sarcoma 180 in mice. [] This suggests potential anti-cancer properties, although further research is needed to fully understand its mechanisms and efficacy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


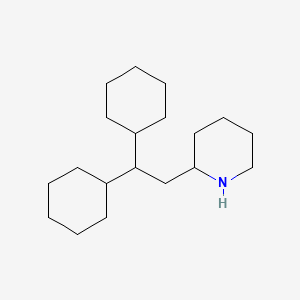
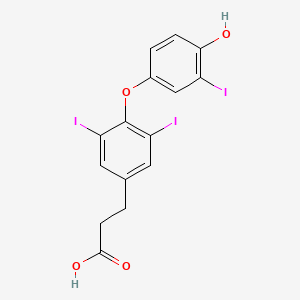


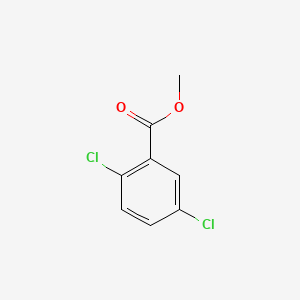
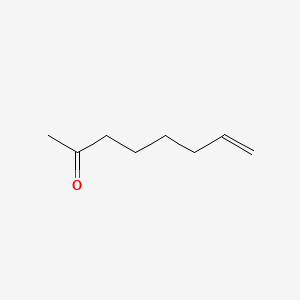
![4-[2,3-diethyl-3-(4-hydroxyphenyl)oxiran-2-yl]phenol](/img/structure/B1211782.png)

